1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile
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Overview
Description
1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-quinolinecarboxaldehyde with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Quinolylcarbonitrile: A simpler derivative with potential biological activities.
1-Methylquinoline: Another derivative with diverse applications in chemistry and biology.
Uniqueness
1-Methyl-2-oxo-3-(2-quinolyl)-1,2-dihydro-4-quinolinecarbonitrile is unique due to its specific structure, which combines the quinoline and carbonitrile functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13N3O |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-methyl-2-oxo-3-quinolin-2-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H13N3O/c1-23-18-9-5-3-7-14(18)15(12-21)19(20(23)24)17-11-10-13-6-2-4-8-16(13)22-17/h2-11H,1H3 |
InChI Key |
DKVXQGAYMXHTIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4C=C3)C#N |
Origin of Product |
United States |
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